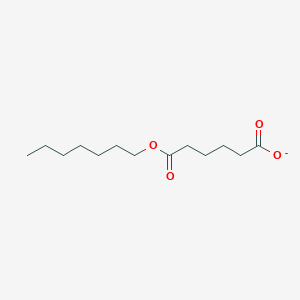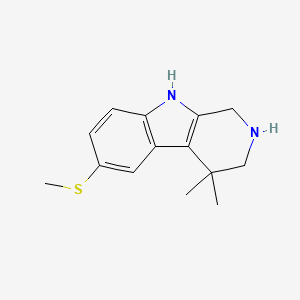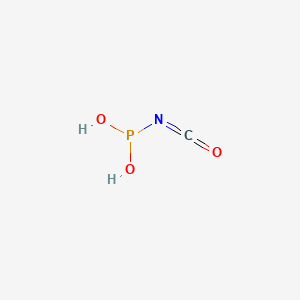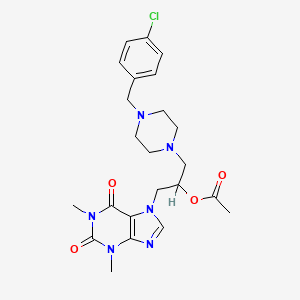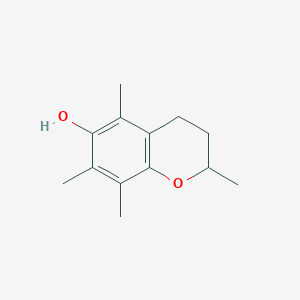![molecular formula C12H11NO3S B14706465 Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide CAS No. 14694-58-7](/img/structure/B14706465.png)
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a phenylmethylsulfonyl group and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal cycloaddition reactions. Another approach involves the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of magnetically recoverable nano-catalysts is particularly advantageous due to their high surface area, simple preparation, and modification .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation .
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Cl₂, Br₂, H₂SO₄, and HOCl.
Nucleophilic Substitution: Reactions with carbonyl, imidoyl, and vinyl compounds using pyridine as a neutral nucleophile.
Oxidation: Pyridine can be oxidized to form N-oxide derivatives.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as COX-1 and COX-2, thereby reducing the generation of prostaglandin E₂ (PGE₂) and exhibiting anti-inflammatory effects . Additionally, its nucleophilic substitution reactions involve the formation of transition states with mixed orbitals originating from the nucleophile and the substrate .
Comparaison Avec Des Composés Similaires
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be compared with other similar compounds, such as pyrrolidine and its derivatives . While pyrrolidine is a five-membered nitrogen heterocycle, pyridine is a six-membered ring with a nitrogen atom. The presence of the phenylmethylsulfonyl group and the oxide group in this compound gives it unique chemical properties and reactivity compared to other pyridine derivatives .
List of Similar Compounds
- Pyrrolidine
- Pyrrole
- Cyclopentane
- Pyridine derivatives with different substituents
Propriétés
Numéro CAS |
14694-58-7 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-benzylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO3S/c14-13-9-5-4-8-12(13)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
PSMJATBJEWJPHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


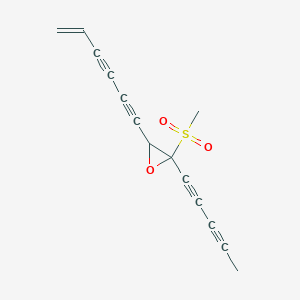
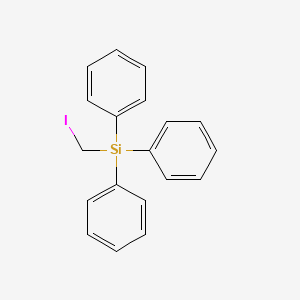
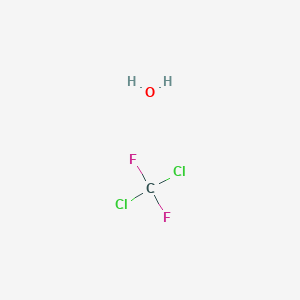
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
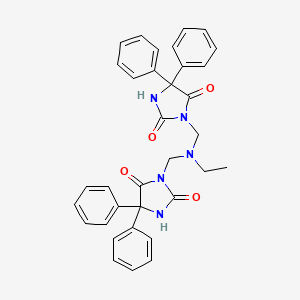
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
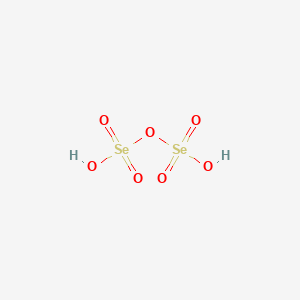
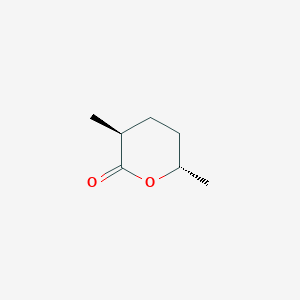
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
